Oxolinic acid

Overview

Description

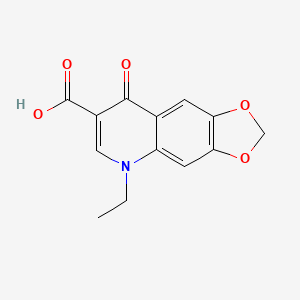

Oxolinic acid is a quinolone antibiotic developed in Japan in the 1970s . It is used in dosages of 12–20 mg/kg orally administered for five to ten days . The antibiotic works by inhibiting the enzyme DNA gyrase . It also acts as a dopamine reuptake inhibitor and has stimulant effects in mice .

Molecular Structure Analysis

This compound has a molecular formula of C13H11NO5 . Its molecular weight is 261.23 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis

The chemical reaction between this compound and Fe (III), Zn (II), Ca (II), and Mg (II) ions results in the formation of metal-based complexes .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 473.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The flash point is 240.0±28.7 °C .Scientific Research Applications

Environmental Impact and Fate

Oxolinic Acid in Aquaculture and Environmental Fate

this compound, commonly used in aquaculture, has been studied for its interaction with marine sediment components like goethite and akaganéite. These interactions are crucial for understanding the fate of OA in marine environments. Research has shown that OA binds strongly to these iron-oxyhydroxides, potentially affecting its mobility and bioavailability in marine sediments. The adsorption processes were extensively studied using techniques like liquid chromatography, attenuated total reflectance-Fourier transform infrared spectroscopy, and modeling, indicating that OA's fate is significantly influenced by these iron-oxyhydroxides in marine settings (Marsac et al., 2016).

Photodegradation and Stability

Transformation and Stability in Water

The stability and transformation of OA in aquatic environments, especially under varying conditions such as light exposure and oxygen levels, have been subjects of study. For instance, OA showed high resistance to transformation in water samples from an eel pond, with its degradation significantly influenced by the illumination regime rather than oxygen availability. This suggests that light plays a crucial role in OA's environmental breakdown, which has implications for its persistence and toxicity in aquaculture settings (Lai et al., 2008).

Antibacterial Activity and Resistance

Antibacterial Applications and Resistance Mechanisms

The study of OA's antibacterial activity, particularly against pathogens affecting aquaculture, has been extensive. The resistance mechanisms, such as mutations in the DNA gyrase target enzyme, have been elucidated, providing insights into the challenges of antibiotic resistance in aquaculture pathogens. This research is critical for developing strategies to manage resistance and ensure the effective use of OA in controlling bacterial diseases in aquaculture (Maeda et al., 2004).

Applications in Environmental Monitoring and Remediation

Monitoring Environmental Contamination

OA, along with other antibiotics, has been detected in various environmental matrices, highlighting the need for effective monitoring tools. Studies have investigated the use of sediments and bryophytes as bioindicators for the presence of OA and other antibiotics in aquatic environments. These studies contribute to the understanding of antibiotic dispersion and accumulation in the environment, aiding in the assessment of ecological risks associated with antibiotic use in aquaculture (Pouliquen et al., 2009).

Mechanism of Action

Target of Action

Oxolinic acid is a quinolone antibiotic . Its primary target is the enzyme DNA gyrase . DNA gyrase plays a crucial role in DNA replication, being responsible for introducing negative supercoils into DNA, which is essential for various DNA functions, including replication, transcription, and recombination .

Mode of Action

This compound works by inhibiting DNA gyrase . By inhibiting this enzyme, this compound disrupts the supercoiling of DNA, thereby preventing bacterial cell division and leading to cell death . This mechanism makes it particularly effective against rapidly dividing bacteria .

Biochemical Pathways

It is known that the inhibition of dna gyrase by this compound disrupts dna replication, which is a crucial process in the cell cycle of bacteria .

Pharmacokinetics

After oral administration, this compound is absorbed rapidly from the gastrointestinal tract . Peak serum concentrations of the unconjugated drug are reached in two to four hours . A two-phase elimination pattern has been observed in humans after repeated dosing . These pharmacokinetic properties influence the bioavailability of this compound, affecting its therapeutic efficacy.

Result of Action

The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication, preventing bacterial cell division . This results in the death of the bacterial cells, making this compound an effective bactericidal agent . It is particularly effective against rapidly dividing bacteria .

Safety and Hazards

properties

IUPAC Name |

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGZCKSPAKDVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021089 | |

| Record name | Oxolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE. | |

| Record name | OXOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIMETHYLFORMAMIDE | |

CAS RN |

14698-29-4 | |

| Record name | Oxolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14698-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolinic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

314-316 °C | |

| Record name | OXOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

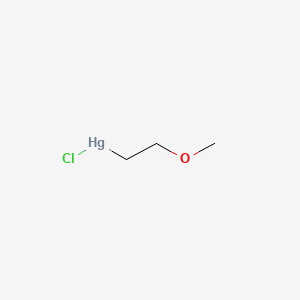

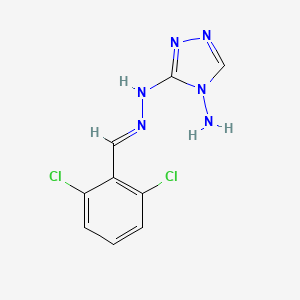

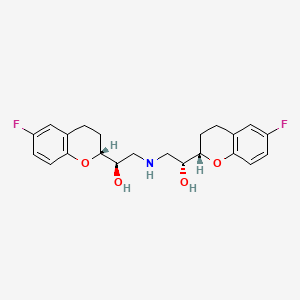

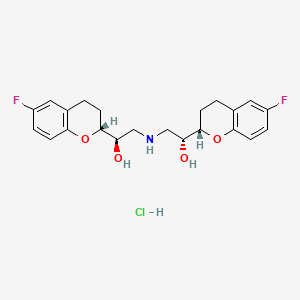

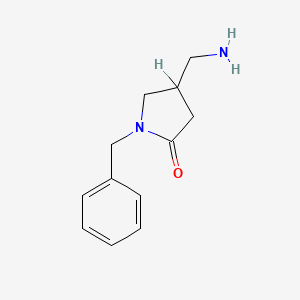

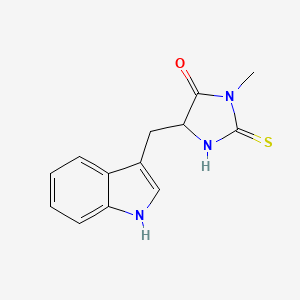

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does oxolinic acid exert its antibacterial effect?

A1: this compound inhibits bacterial DNA synthesis by targeting DNA gyrase [, ]. DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which are crucial for replication and transcription. By binding to the A subunit of DNA gyrase, this compound blocks this enzyme's activity, ultimately leading to bacterial cell death [].

Q2: Is this compound bactericidal or bacteriostatic?

A2: Research suggests that this compound can exhibit both bactericidal and bacteriostatic activity depending on the bacterial species, growth phase of the bacteria, and concentration of the drug used [, ].

Q3: Does this compound affect RNA synthesis?

A3: While primarily targeting DNA gyrase, studies show that this compound can also inhibit RNA synthesis at concentrations that do not significantly alter average DNA supercoiling []. This suggests an additional mechanism of action independent of its effect on DNA gyrase.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: Several studies employ analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detectors for characterizing and quantifying this compound in various matrices [, , , ]. These techniques utilize specific excitation and emission wavelengths for this compound detection.

Q6: What is the bioavailability of this compound in fish?

A6: Bioavailability of this compound in fish varies depending on the species and administration route. In Atlantic salmon, oral bioavailability was found to be 30.1% []. In turbot, oral bioavailability was 27.9% []. Factors like water temperature can also influence absorption [].

Q7: How is this compound distributed in fish tissues?

A7: this compound demonstrates good tissue penetration in fish, achieving significant concentrations in muscle, liver, kidney, and plasma after administration [, , , ].

Q8: What is the elimination half-life of this compound in fish?

A8: The elimination half-life varies among fish species. In Atlantic salmon, it's approximately 18.2 hours []. In Atlantic halibut, it's estimated to be 52 hours after intravenous administration [].

Q9: How does the esterification of this compound affect its pharmacokinetic properties?

A9: Vetoquinol, the carbitol ester of this compound, exhibits improved oral bioavailability compared to the parent drug in Atlantic halibut []. This esterification strategy appears to enhance absorption from the gastrointestinal tract.

Q10: Are there reported cases of this compound resistance in bacteria?

A10: Yes, resistance to this compound has been observed in several bacterial species, including Aeromonas salmonicida, a significant fish pathogen [, , ].

Q11: What are the mechanisms of resistance to this compound?

A11: Resistance mechanisms can involve mutations in the gyrA gene, encoding the A subunit of DNA gyrase, leading to decreased binding affinity of this compound to its target []. Additionally, alterations in outer membrane proteins can contribute to reduced drug uptake and contribute to resistance [].

Q12: Is there cross-resistance between this compound and other antibacterial agents?

A12: Studies show that cross-resistance can occur between this compound and other quinolones, such as flumequine [, ]. Additionally, exposure to this compound can induce low-level resistance to oxytetracycline, suggesting potential cross-resistance mechanisms between these classes of antibiotics [].

Q13: What are the main toxicity concerns associated with this compound?

A13: While generally considered safe for use in animals when administered appropriately, high doses of this compound can have toxic effects, particularly on the central nervous system and gastrointestinal tract [].

Q14: Does this compound persist in the environment after use in aquaculture?

A14: Yes, this compound can persist in sediments below fish farms [, ]. Although it seems to degrade faster than oxytetracycline, its presence in the environment raises concerns about potential ecological impacts, particularly the development and spread of antibiotic resistance in bacterial populations.

Q15: What are the common methods for analyzing this compound residues?

A15: HPLC coupled with fluorescence or UV detection are widely employed for analyzing this compound residues in various matrices, including fish tissues, soil, and shrimp [, , , ]. These methods offer good sensitivity and selectivity for quantifying this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

methyl}phosphonic acid](/img/structure/B1677992.png)

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/structure/B1678003.png)